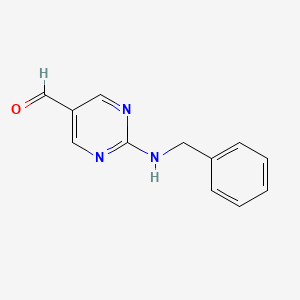

2-(Benzylamino)pyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-9-11-7-14-12(15-8-11)13-6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCVAJMGIHAWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589762 | |

| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946778-44-5 | |

| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(benzylamino)pyrimidine-5-carbaldehyde

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif and a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) highlights its intrinsic biological relevance, making it a privileged structure for designing molecules that interact with diverse biological targets.[1][4] Among the vast landscape of pyrimidine derivatives, 2-aminopyrimidines have garnered significant attention, serving as key building blocks for compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

The strategic incorporation of a carbaldehyde (formyl) group at the 5-position of the pyrimidine ring introduces a versatile chemical handle. This electrophilic center can readily participate in a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, high-value building block: 2-(benzylamino)pyrimidine-5-carbaldehyde . This compound combines the biologically relevant 2-aminopyrimidine core with the reactive aldehyde functionality, making it a valuable intermediate for drug discovery and development professionals.

This document will detail the prevalent synthetic methodology, elucidate the underlying reaction mechanism, provide a field-tested experimental protocol, and describe a full suite of characterization techniques required to verify the structure and purity of the final product.

Synthesis of this compound

The most direct and widely employed strategy for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available halogenated pyrimidine as the electrophilic partner and benzylamine as the nucleophile.

Synthetic Scheme

The overall transformation is depicted below:

Caption: General synthetic scheme for this compound.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classical addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitutions on electron-deficient heterocyclic systems like pyrimidines.[8]

-

Nucleophilic Attack: The pyrimidine ring is rendered electron-deficient by the two electronegative nitrogen atoms. This electronic property makes the carbon atoms, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack.[9][10] The lone pair of electrons on the nitrogen atom of benzylamine attacks the C2 position of 2-chloropyrimidine-5-carbaldehyde, which bears the leaving group (chloride). This is the rate-determining step and results in the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex.[8][10]

-

Intermediate Stabilization: The negative charge in the Meisenheimer intermediate is delocalized and stabilized by resonance, with a significant contribution from a resonance structure where the charge resides on the electronegative pyrimidine nitrogen atom.[9][10] This stabilization is crucial for the reaction to proceed.

-

Elimination/Rearomatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. The base, typically a tertiary amine like triethylamine (Et₃N), serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol is a robust, field-proven method for the synthesis of the target compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 | 142.55 |

| Benzylamine | 100-46-9 | 107.15 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |

| Hexanes | 110-54-3 | 86.18 |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq).

-

Solvent and Reagents Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of starting material). To this stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Scientist's Note: Triethylamine acts as a base to neutralize the HCl formed, preventing the protonation of benzylamine which would render it non-nucleophilic. An excess is used to ensure the reaction goes to completion.

-

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:7 mixture of ethyl acetate/hexanes as the mobile phase). The reaction is typically complete within 3-5 hours.

-

Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual DMF and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.[11]

Caption: Experimental workflow for synthesis and purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is one of the most powerful tools for structural elucidation. The expected signals for the target compound (in CDCl₃ or DMSO-d₆) are:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.8 - 10.1 | Singlet (s) | 1H |

| Pyrimidine H-4, H-6 | ~8.5 - 8.8 | Singlet (s) | 2H |

| Phenyl (C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | 5H |

| Amine (-NH-) | ~5.5 - 6.5 (broad) | Singlet (s) | 1H |

| Methylene (-CH₂-) | ~4.6 - 4.8 | Doublet (d) | 2H |

-

Expert Insight: The broadness of the -NH- signal is due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be concentration and solvent dependent. The methylene protons appear as a doublet due to coupling with the adjacent -NH- proton.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 - 195 |

| Pyrimidine C-2, C-4, C-6 | ~158 - 165 |

| Pyrimidine C-5 | ~115 - 125 |

| Phenyl (ipso-C) | ~138 - 140 |

| Phenyl (ortho, meta, para) | ~127 - 129 |

| Methylene (-CH₂) | ~45 - 50 |

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 214.24.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (secondary amine) | ~3300 - 3400 (medium, sharp) |

| C-H Stretch (aromatic) | ~3000 - 3100 |

| C=O Stretch (aldehyde) | ~1680 - 1710 (strong) |

| C=N and C=C Stretch (pyrimidine) | ~1550 - 1620 |

| C-N Stretch | ~1260 - 1330 |

Physical and Chromatographic Analysis

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

Thin-Layer Chromatography (TLC): Used for reaction monitoring and purity assessment. A single spot under various solvent systems suggests a pure compound.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product.

Applications in Drug Development

This compound is not an end-product but a valuable intermediate. The 2-aminopyrimidine core is a known "hinge-binder" for many protein kinases, which are critical targets in oncology.[1] The aldehyde at the C-5 position can be further elaborated to introduce diversity and modulate properties such as solubility, potency, and selectivity. For instance, it can be used in:

-

Reductive Amination: To introduce new amine-containing side chains.

-

Wittig or Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, extending the molecular scaffold.

-

Condensation reactions: With hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which can act as bioisosteres or introduce new pharmacophoric features.

The strategic combination of a privileged scaffold with a versatile functional group makes this compound a powerful tool for medicinal chemists aiming to develop novel therapeutics.[2][12]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The synthesis, achieved through a robust nucleophilic aromatic substitution reaction, is efficient and scalable. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the identity and purity of this key synthetic intermediate. The inherent chemical versatility of this molecule positions it as a valuable building block for the discovery and development of next-generation therapeutics, particularly in the realm of kinase inhibition and other areas where the pyrimidine scaffold is paramount.

References

- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem. Accessed January 17, 2026.

- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI. Accessed January 17, 2026.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Accessed January 17, 2026.

- Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem. Accessed January 17, 2026.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Accessed January 17, 2026.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC) - NIH. Accessed January 17, 2026.

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Accessed January 17, 2026.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PubMed Central (PMC) - NIH. Accessed January 17, 2026.

- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Accessed January 17, 2026.

- Benchchem. Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem. Accessed January 17, 2026.

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Accessed January 17, 2026.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central (PMC). Accessed January 17, 2026.

- Relative Quantum Yield of 2-Aminopyridine. (2022). Edinburgh Instruments. Accessed January 17, 2026.

- Benzyl pyrimidine derivatives, and preparation method and medical application thereof. (n.d.).

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PubMed Central (PMC) - NIH. Accessed January 17, 2026.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central (PMC). Accessed January 17, 2026.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Accessed January 17, 2026.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Accessed January 17, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN103408501A - Benzyl pyrimidine derivatives, and preparation method and medical application thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(benzylamino)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(benzylamino)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of a wide array of biologically active molecules. Its structure, which incorporates a pyrimidine core, a secondary amine, and a reactive aldehyde functional group, provides a unique scaffold for the development of novel therapeutic agents and functional materials. The pyrimidine moiety is a cornerstone in medicinal chemistry, being a fundamental component of nucleobases and numerous approved drugs.[1][2] The presence of the benzylamino group offers opportunities for modulation of lipophilicity and steric bulk, while the aldehyde group serves as a synthetic handle for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound[3][4]

| Property | Value | Source |

| CAS Number | 946778-44-5 | [3] |

| Molecular Formula | C₁₂H₁₁N₃O | [3] |

| Molecular Weight | 213.24 g/mol | [3] |

| Predicted Density | 1.271 ± 0.06 g/cm³ | [3] |

| Predicted XLogP3 | 1.5 | [3] |

| Predicted PSA | 54.9 Ų | [3] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O | [4] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the following spectroscopic signatures can be anticipated:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and pyrimidine rings, a characteristic singlet for the aldehyde proton (typically in the range of 9-10 ppm), a doublet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton of the secondary amine.[5][6][7][8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (around 190 ppm), along with signals for the aromatic and pyrimidine ring carbons, and a signal for the methylene carbon of the benzyl group.[5][6][7][8][9]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), and characteristic bands for C-H and C=C stretching of the aromatic and pyrimidine rings.[10][11][12][13]

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.24 m/z). Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic fragments.

Synthesis of this compound

A practical synthetic route to this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-halogenated pyrimidine precursor.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde

The synthesis of the key intermediate, 2,4-dichloro-5-pyrimidinecarbaldehyde, has been reported starting from uracil.[14] The process involves a Vilsmeier-Haack formylation followed by chlorination.

-

Vilsmeier-Haack Formylation of Uracil: Uracil is treated with a Vilsmeier-Haack reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[14]

-

Chlorination: The resulting 2,4-dihydroxy-5-pyrimidinecarbaldehyde is then heated with an excess of phosphorus oxychloride to convert the hydroxyl groups into chloro groups, affording 2,4-dichloro-5-pyrimidinecarbaldehyde.[14]

Step 2: Nucleophilic Aromatic Substitution with Benzylamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Addition of Reagents: Add benzylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq.) to the solution. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The selective substitution at the more reactive C2 or C4 position is anticipated.

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Reactions of the Aldehyde Group

1. Knoevenagel Condensation:

The aldehyde group can readily undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.[15][16][17][18][19]

Caption: Knoevenagel condensation of the title compound.

2. Wittig Reaction:

The Wittig reaction provides an efficient method for the conversion of the aldehyde to an alkene.[1][20][21][22][23] The reaction with a phosphorus ylide allows for the introduction of a variety of substituents at the olefinic position.

Caption: Wittig reaction of the title compound.

3. Reductive Amination:

Reductive amination of the aldehyde with a primary or secondary amine, in the presence of a reducing agent, is a direct method for the synthesis of substituted amines.[24][25][26]

Caption: Reductive amination of the title compound.

Applications in Medicinal Chemistry

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][27][28] Consequently, this compound is an attractive starting material for the synthesis of potential therapeutic agents.

Potential Therapeutic Areas

-

Anticancer Agents: Many 2-aminopyrimidine derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition.[29] The aldehyde functionality can be elaborated to introduce pharmacophores that target specific enzymes or receptors involved in cancer progression.

-

Antimicrobial Agents: The pyrimidine nucleus is a common feature in antimicrobial drugs.[27] Derivatives of this compound could be explored for their potential as antibacterial and antifungal agents.

-

Antiviral Agents: Pyrimidine analogs are well-known for their antiviral properties.[27][28] The structural features of the title compound make it a suitable precursor for the synthesis of novel antiviral compounds.

-

Kinase Inhibitors: The 2-aminopyrimidine core is a key component of several approved kinase inhibitors.[29] By modifying the aldehyde group, it is possible to design and synthesize novel kinase inhibitors with improved potency and selectivity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward, albeit proposed, synthesis and the reactivity of its aldehyde group open up a multitude of possibilities for the creation of complex and biologically active molecules. The privileged 2-aminopyrimidine scaffold suggests that derivatives of this compound are likely to exhibit interesting pharmacological properties, making it a compound of significant interest for further investigation in the field of drug discovery.

References

- Abdelgawad, M. A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(10), 5793-5807.

- Anonymous. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. University of Colorado Boulder.

- Anonymous. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry.

- Anonymous. (n.d.).

- Anonymous. (n.d.). 2-(Benzylthio)pyrimidine-5-carbaldehyde. PubChem.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Wittig Reaction. Organic Chemistry Portal.

- Anonymous. (2017).

- Anonymous. (2023). Wittig reaction. Wikipedia.

- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 87(11), 1269-1277.

- Al-Ostoot, F. H., et al. (2021).

- Anonymous. (n.d.).

- Anonymous. (2023). Wittig Reaction. Chemistry LibreTexts.

- Lee, H., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 26(23), 7239.

- Anonymous. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A. Benchchem.

- Anonymous. (n.d.). This compound. Echemi.

- Anonymous. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Anonymous. (2018).

- Anonymous. (n.d.). 13C DEPT NMR 1D Spectrum. University of Utah.

- Anonymous. (n.d.). 4-AMINO-2-BENZYLSULFANYL-PYRIMIDINE-5-CARBALDEHYDE Product Description. ChemicalBook.

- Anonymous. (n.d.). This compound. BOC Sciences.

- Sharma, A., et al. (2021). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies, 18(4), 485-497.

- Anonymous. (n.d.). What are the characteristics and applications of Pyrimidine-5-carboxaldehyde?. Guidechem.

- Anonymous. (2020). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39.

- Anonymous. (n.d.).

- Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Anonymous. (n.d.).

- Lee, H., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 26(23), 7239.

- Anonymous. (n.d.). Search Results. Beilstein Journals.

- Anonymous. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.

- Farag, A. A., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(5), 659.

- de Oliveira, P. F., et al. (2021).

- Anonymous. (n.d.). Benzaldehyde. NIST WebBook.

- Anonymous. (n.d.). 2-(Benzylamino)-5-nitropyridine. SpectraBase.

- Anonymous. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST WebBook.

- Anonymous. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST WebBook.

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. labshake.com [labshake.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. Benzaldehyde [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 13. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]

- 14. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. Knoevenagel Condensation [organic-chemistry.org]

- 17. bhu.ac.in [bhu.ac.in]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 22. Wittig reaction - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scribd.com [scribd.com]

- 25. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 26. BJOC - Search Results [beilstein-journals.org]

- 27. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 28. juniperpublishers.com [juniperpublishers.com]

- 29. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 2-(benzylamino)pyrimidine-5-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(benzylamino)pyrimidine-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a multi-faceted spectroscopic approach, incorporating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure scientific rigor and reproducibility.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in numerous biologically active compounds, including established therapeutics. The presence of the benzylamino and carbaldehyde functionalities offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of diverse molecular libraries for drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its downstream derivatives.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound combines a pyrimidine core, a secondary benzylamine substituent at the 2-position, and a carbaldehyde group at the 5-position. Each of these components imparts characteristic signals in NMR, IR, and MS analyses, which will be explored in detail in the subsequent sections.

Figure 1: Molecular Structure of this compound.

Synthesis and Sample Preparation

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable 2-halopyrimidine-5-carbaldehyde with benzylamine. The purity of the synthesized compound is critical for obtaining high-quality spectroscopic data.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Experimental Protocol: Sample Preparation for Spectroscopy

-

NMR Spectroscopy: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~8.7 | s | 2H | Pyrimidine protons (H-4, H-6) |

| ~7.2-7.4 | m | 5H | Phenyl protons (C₆H₅) |

| ~4.6 | d | 2H | Methylene protons (-CH₂-) |

| ~8.0 | t | 1H | Amine proton (-NH-) |

Interpretation:

-

The aldehyde proton is expected to appear as a sharp singlet in the downfield region around 9.8 ppm, a characteristic chemical shift for aromatic aldehydes.[1][2]

-

The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent due to the free rotation around the C2-N bond and are expected to appear as a singlet at approximately 8.7 ppm.[3][4]

-

The five protons of the benzyl group's phenyl ring will resonate as a multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.[1]

-

The methylene protons adjacent to the nitrogen and the phenyl group will appear as a doublet around 4.6 ppm, with coupling to the amine proton.

-

The amine proton signal is expected to be a triplet around 8.0 ppm due to coupling with the adjacent methylene protons. The chemical shift and multiplicity of this proton can be affected by solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl (C=O) |

| ~162 | Pyrimidine C-2 |

| ~158 | Pyrimidine C-4, C-6 |

| ~138 | Phenyl C-1 (ipso) |

| ~129 | Phenyl C-3, C-5 |

| ~128 | Phenyl C-4 |

| ~127 | Phenyl C-2, C-6 |

| ~118 | Pyrimidine C-5 |

| ~45 | Methylene (-CH₂) |

Interpretation:

-

The most downfield signal will be that of the aldehyde carbonyl carbon , typically appearing around 190 ppm.[5][6]

-

The carbons of the pyrimidine ring will resonate in the range of 118-162 ppm. The carbon attached to the two nitrogen atoms (C-2) will be the most deshielded among the ring carbons.[7]

-

The carbons of the benzyl group's phenyl ring will appear in the aromatic region (127-138 ppm).

-

The methylene carbon of the benzyl group will have a characteristic chemical shift of around 45 ppm.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Medium | N-H stretch | Secondary amine |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2850, ~2750 | Weak | C-H stretch | Aldehyde C-H |

| ~1690 | Strong | C=O stretch | Aromatic aldehyde |

| ~1600, ~1490 | Medium | C=C stretch | Aromatic rings |

| ~1570 | Strong | C=N stretch | Pyrimidine ring |

| ~1250 | Medium | C-N stretch | Aryl amine |

Interpretation:

-

A medium intensity band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.[8][9]

-

Absorptions in the 3100-3000 cm⁻¹ region are due to aromatic C-H stretching .[10]

-

Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group and are useful in distinguishing aldehydes from ketones.[6][11]

-

A strong, sharp absorption band around 1690 cm⁻¹ is indicative of the C=O stretching vibration of a conjugated aromatic aldehyde.[5][12]

-

The C=C stretching vibrations of the aromatic rings (pyrimidine and phenyl) will appear in the 1600-1450 cm⁻¹ region.[13]

-

A strong band around 1570 cm⁻¹ can be attributed to the C=N stretching within the pyrimidine ring.

-

The C-N stretching vibration of the aryl amine is expected to be observed around 1250 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 213.24 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 213. The fragmentation is likely to proceed through several characteristic pathways:

-

Alpha-cleavage: Cleavage of the C-C bond between the benzyl group and the nitrogen atom is a common fragmentation pathway for benzylamines, leading to the formation of a stable tropylium ion at m/z 91 .[14][15][16] This is often the base peak in the spectrum.

-

Loss of the Aldehyde Group: Fragmentation can occur with the loss of the formyl radical (-CHO), resulting in a fragment ion at m/z 184 (M-29).[17][18]

-

Fragmentation of the Pyrimidine Ring: The pyrimidine ring can undergo characteristic fragmentation, although the initial cleavages are more likely to involve the substituents.[19][20]

Figure 3: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The characteristic signals arising from the benzylamino, pyrimidine, and aldehyde moieties create a unique spectroscopic fingerprint. This technical guide, by providing detailed interpretations and established protocols, serves as a valuable resource for researchers working with this versatile synthetic intermediate, facilitating its confident application in the development of novel chemical entities with potential therapeutic value.

References

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.

-

Bouchoux, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-60. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

mzCloud. (2014). Benzylamine. [Link]

-

ResearchGate. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

-

NIST. (n.d.). Benzylamine. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

University of Calgary. (n.d.). Infrared (IR) Spectroscopy. [Link]

-

National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

-

MassBank. (2016). Benzylamine. [Link]

-

Scientific Research Publishing. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. [Link]

-

UCLA. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. [Link]

-

PubChem. (n.d.). 2-(Benzylthio)pyrimidine-5-carbaldehyde. [Link]

-

PubMed. (2017). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzylamine(100-46-9) MS [m.chemicalbook.com]

- 16. Benzylamine [webbook.nist.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. sphinxsai.com [sphinxsai.com]

- 20. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(benzylamino)pyrimidine-5-carbaldehyde

This guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 2-(benzylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. By dissecting its molecular architecture and the electronic interplay of its constituent functional groups, we will identify the key reactive sites, offering a predictive framework for its chemical behavior and application in synthetic strategies.

Molecular Architecture and Electronic Landscape

This compound is a substituted pyrimidine featuring a benzylamino group at the C2 position and a carbaldehyde (formyl) group at the C5 position. The pyrimidine core is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is significantly modulated by the attached substituents, creating a nuanced electronic landscape that dictates its reactivity.

The benzylamino group at C2 is a potent electron-donating group (EDG) through resonance (+R effect) and induction (+I effect). The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the pyrimidine ring, increasing the electron density, particularly at the ortho and para positions. In contrast, the carbaldehyde group at C5 is a strong electron-withdrawing group (EWG) through a negative resonance effect (-R effect) and a negative inductive effect (-I effect). The carbonyl group withdraws electron density from the pyrimidine ring.

This push-pull electronic arrangement establishes distinct regions of high and low electron density within the molecule, thereby defining its electrophilic and nucleophilic character.

Figure 1: Structure of this compound.

Identification of Nucleophilic Sites

Nucleophilic centers are characterized by high electron density and the availability of lone pairs of electrons. In this compound, several sites exhibit nucleophilic character.

Ring Nitrogen Atoms (N1 and N3)

The two nitrogen atoms within the pyrimidine ring possess lone pairs of electrons and are potential nucleophilic sites. However, their basicity and nucleophilicity are reduced compared to pyridine due to the presence of the second electronegative nitrogen atom.[1][2] The pKa of protonated pyrimidine is significantly lower than that of pyridine, indicating reduced electron availability on the ring nitrogens.[1]

The electron-donating benzylamino group at C2 increases the electron density of the entire ring system, which should enhance the nucleophilicity of both N1 and N3 to some extent. Conversely, the electron-withdrawing carbaldehyde group at C5 will decrease their nucleophilicity. The net effect is a moderate nucleophilicity of the ring nitrogens, making them susceptible to protonation or alkylation under appropriate conditions.

Exocyclic Amino Nitrogen

The nitrogen atom of the benzylamino group is also a significant nucleophilic center. Its lone pair is involved in resonance with the pyrimidine ring, which reduces its availability compared to a simple secondary amine. However, it retains sufficient nucleophilic character to participate in reactions such as protonation and acylation. The unique arrangement of the 2-aminopyrimidine scaffold allows for participation in various chemical interactions, including hydrogen bonding, which enhances its reactivity.[3]

Identification of Electrophilic Sites

Electrophilic centers are electron-deficient and are therefore targets for nucleophilic attack. The electronic structure of this compound presents several electrophilic sites.

Carbonyl Carbon of the Carbaldehyde Group

The most prominent electrophilic site in the molecule is the carbonyl carbon of the carbaldehyde group. The significant difference in electronegativity between carbon and oxygen results in a highly polarized C=O bond, rendering the carbon atom electron-deficient and highly susceptible to nucleophilic attack. Aromatic aldehydes are generally less reactive towards nucleophilic addition than aliphatic aldehydes due to resonance stabilization from the aromatic ring.[4][5][6][7] However, the aldehyde functionality remains a prime target for a wide range of nucleophiles.

Pyrimidine Ring Carbons (C4 and C6)

The pyrimidine ring is inherently electron-deficient, making its carbon atoms susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[8] In this molecule, the C2 position is substituted with the strongly electron-donating benzylamino group, which deactivates it towards nucleophilic attack.

The C4 and C6 positions, being ortho and para to the electron-withdrawing carbaldehyde group at C5, and also influenced by the ring nitrogens, are expected to be the most electrophilic carbons on the ring. Nucleophilic attack at these positions can be stabilized by delocalization of the negative charge onto the ring nitrogen atoms. The presence of a good leaving group at either C4 or C6 would facilitate SNAr reactions. Even without a leaving group, strong nucleophiles can potentially add to these positions under forcing conditions.

Pyrimidine Ring Carbon (C5)

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[2][9] However, when it does occur, it is directed to the C5 position, which is the least electron-deficient carbon.[10] The presence of the strongly activating benzylamino group at C2 significantly increases the electron density at the C5 position, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine ring. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts type reactions, if they proceed, are expected to occur at the C5 position, though the presence of the deactivating carbaldehyde group at this very position will likely make such reactions challenging.

Predicted Reactivity and Mechanistic Considerations

Based on the identified nucleophilic and electrophilic sites, we can predict the types of reactions that this compound is likely to undergo.

Reactions at the Carbaldehyde Group (Electrophilic Site)

The carbaldehyde group is expected to be the most reactive site for nucleophilic addition reactions.

-

Nucleophilic Addition: A wide variety of nucleophiles, such as Grignard reagents, organolithium compounds, cyanide, and enolates, will add to the carbonyl carbon.

-

Redox Reactions: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO4, CrO3) or reduced to a primary alcohol with reducing agents like NaBH4 or LiAlH4.

-

Condensation Reactions: The aldehyde will undergo condensation reactions with amines to form imines (Schiff bases) and with activated methylene compounds in reactions like the Knoevenagel condensation. Stable hemiaminals can be formed in reactions with aminopyrimidines and certain aldehydes.[11]

Figure 2: Predicted reactions at the carbaldehyde functionality.

Reactions at the Pyrimidine Ring (Nucleophilic and Electrophilic Sites)

The reactivity of the pyrimidine ring is a balance between the activating effect of the benzylamino group and the deactivating effect of the carbaldehyde group.

-

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group is present at the C4 or C6 position, it can be displaced by a variety of nucleophiles. The regioselectivity of SNAr on dichloropyrimidines is sensitive to electronic and steric effects.[6]

-

Electrophilic Aromatic Substitution: While challenging, electrophilic substitution at the C5 position might be possible under specific conditions due to the activating effect of the C2-amino group. However, the existing carbaldehyde at C5 presents a significant steric and electronic barrier.

-

Reactions at the Nitrogen Atoms: The ring and exocyclic nitrogen atoms can act as nucleophiles, leading to protonation, alkylation, or acylation.

Experimental Protocols for Reactivity Mapping

To empirically validate the predicted electrophilic and nucleophilic sites, a series of well-defined experiments can be conducted.

Protocol for Nucleophilic Addition to the Carbaldehyde

Objective: To confirm the electrophilicity of the carbonyl carbon.

Methodology:

-

Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Nucleophile Addition: Cool the solution to 0 °C and add a solution of a nucleophile (e.g., methylmagnesium bromide in THF, 1.1 equivalents) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the product using 1H NMR, 13C NMR, and mass spectrometry to confirm the formation of the corresponding secondary alcohol.

Protocol for Investigating Nucleophilic Aromatic Substitution

Objective: To probe the electrophilicity of the C4 and C6 positions of the pyrimidine ring. (This protocol assumes a derivative with a leaving group at C4 or C6 is available or can be synthesized).

Methodology:

-

Reaction Setup: In a sealed tube, combine the 4- or 6-halo-2-(benzylamino)pyrimidine-5-carbaldehyde (1 equivalent), a nucleophile (e.g., sodium methoxide, 1.2 equivalents), and a suitable solvent (e.g., methanol).

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period.

-

Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.

-

Purification and Characterization: Isolate and purify the product by chromatography and characterize by spectroscopic methods to confirm the substitution.

Summary of Reactive Sites

| Site | Type | Justification | Potential Reactions |

| Carbonyl Carbon (C=O) | Electrophilic | Highly polarized C=O bond. | Nucleophilic addition, Reduction, Oxidation, Condensation. |

| Pyrimidine C4/C6 | Electrophilic | Electron deficiency of the pyrimidine ring, influence of ring nitrogens and C5-CHO. | Nucleophilic aromatic substitution (with a leaving group). |

| Pyrimidine C5 | Electrophilic (for EAS) | Activated by the C2-benzylamino group. | Electrophilic aromatic substitution (e.g., halogenation). |

| Ring Nitrogens (N1, N3) | Nucleophilic | Lone pair of electrons. | Protonation, Alkylation. |

| Exocyclic Nitrogen | Nucleophilic | Lone pair of electrons. | Protonation, Acylation. |

Conclusion

The reactivity of this compound is governed by a fascinating interplay of the electron-donating benzylamino group and the electron-withdrawing carbaldehyde group on an intrinsically electron-deficient pyrimidine core. The primary site for nucleophilic attack is unequivocally the carbonyl carbon of the aldehyde. The C4 and C6 positions of the pyrimidine ring are also notable electrophilic centers, susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group constitute the main nucleophilic sites. A thorough understanding of these reactive centers is paramount for the strategic design of synthetic routes utilizing this versatile heterocyclic building block in the development of novel chemical entities.

References

-

Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Available at: [Link].

-

askIITians. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Available at: [Link].

-

Preprints.org. An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link].

-

LibreTexts Chemistry. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link].

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link].

-

Allen Digital. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. Available at: [Link].

-

University of Liverpool. 10. Pyrimidines. Available at: [Link].

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link].

-

PubMed. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available at: [Link].

-

Wikipedia. Pyrimidine. Available at: [Link].

-

ACS Publications. Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. Available at: [Link].

-

ResearchGate. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link].

-

ResearchGate. Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Available at: [Link].

-

ResearchGate. (PDF) Electrophilic Substitution In Azines. Available at: [Link].

-

ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated... Available at: [Link].

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Derivatization of 2-(benzylamino)pyrimidine-5-carbaldehyde

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic value.[1][2][3] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[1] Consequently, pyrimidine derivatives have been extensively explored and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5][6]

The compound of interest, 2-(benzylamino)pyrimidine-5-carbaldehyde, represents a particularly valuable starting material for library synthesis in drug discovery programs. It combines the established biological relevance of the 2-aminopyrimidine core with a versatile chemical handle—the aldehyde group at the 5-position.[7] This aldehyde functionality is a prime site for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes and validated protocols for three key derivatization strategies targeting the aldehyde group: Reductive Amination, Knoevenagel Condensation, and Wittig Olefination. The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of novel pyrimidine derivatives for biological screening.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the starting material is critical for successful reaction planning and execution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O | [8] |

| Molecular Weight | 213.24 g/mol | [8] |

| Appearance | Light yellow to yellow solid | [7] |

| Key Reactive Sites | Aldehyde (-CHO) at C5, Secondary Amine (-NH-) at C2 | N/A |

Overview of Derivatization Strategies

The aldehyde group of this compound is the primary locus for derivatization, serving as an electrophilic center for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The secondary amine provides an additional site for potential modification, although it is generally less reactive under the conditions described herein. The following diagram illustrates the primary synthetic pathways discussed in this guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. labshake.com [labshake.com]

Synthesis of Novel Pyrimidine Schiff Bases: A Comprehensive Guide for Medicinal and Materials Chemistry

Abstract

This document provides a detailed technical guide for the synthesis, characterization, and potential applications of Schiff bases derived from 2-(benzylamino)pyrimidine-5-carbaldehyde. Pyrimidine-based Schiff bases are a class of compounds with significant interest in drug discovery and materials science due to their diverse biological activities and coordination properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, mechanistic insights, and characterization data to facilitate the exploration of this promising chemical space. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: The Significance of Pyrimidine Schiff Bases

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems, making it a "privileged structure" for drug design. When combined with the versatile imine (-C=N-) functionality of a Schiff base, the resulting molecules often exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]

The benzylamino moiety at the 2-position of the pyrimidine ring can enhance biological activity through various interactions, including hydrogen bonding and π-stacking with biological targets. The aldehyde at the 5-position provides a convenient handle for the introduction of diverse functionalities through Schiff base formation with a wide range of primary amines. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties for optimal therapeutic effect.

This application note details the synthesis of the key precursor, this compound, followed by a general yet robust protocol for its condensation with various amines to generate a library of novel Schiff bases.

Synthetic Strategy and Mechanistic Considerations

The overall synthetic strategy involves a two-step process: first, the formylation of 2-(benzylamino)pyrimidine to introduce the aldehyde functionality at the C5 position, followed by the condensation with a primary amine to form the Schiff base.

Synthesis of this compound

The introduction of a formyl group onto an electron-rich heterocyclic system is effectively achieved via the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanism of the Vilsmeier-Haack Reaction: The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The 2-(benzylamino) group is an electron-donating group, which activates the pyrimidine ring towards electrophilic substitution, directing the formylation to the C5 position.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of the aldehyde precursor.

Synthesis of Schiff Bases

The formation of a Schiff base is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]

General Reaction Scheme:

Caption: General Schiff base formation reaction.

The choice of catalyst and solvent is crucial for optimizing the reaction rate and yield. While strong acids can be used, they may also lead to side reactions. Mildly acidic catalysts like glacial acetic acid are often preferred.[3] In some cases, the reaction can proceed without a catalyst, especially with reactive amines, by simply refluxing the reactants in a suitable solvent like ethanol.[4]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Vilsmeier-Haack reaction.

Materials and Reagents:

-

2-(benzylamino)pyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(benzylamino)pyrimidine (1.0 eq) in anhydrous DMF (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

-

Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Caution: This quenching step is exothermic and may release gas.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid.

Protocol 2: General Synthesis of Schiff Bases

This protocol provides a general method for the condensation of this compound with various primary amines.

Materials and Reagents:

-

This compound

-

Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

-

Ethanol, absolute

-

Glacial acetic acid (catalytic amount)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL).

-

To this solution, add the primary amine (1.0 - 1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 2-6 hours.

-

Monitor the reaction progress by TLC. The formation of the more conjugated Schiff base should result in a new, often colored, spot with a different Rf value.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

-

If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Data Analysis and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected spectroscopic data for the key intermediate and the resulting Schiff bases.

| Compound Class | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry |

| Aldehyde | ~1680-1700 (C=O stretch) | ~9.5-10.5 (s, 1H, -CHO) | ~185-195 (-CHO) | M+ peak corresponding to the molecular weight |

| Schiff Base | ~1600-1650 (C=N stretch) | ~8.0-9.0 (s, 1H, -CH=N-) | ~155-165 (-CH=N-) | M+ peak corresponding to the molecular weight |

FT-IR Spectroscopy: The disappearance of the C=O stretching band of the aldehyde and the appearance of a new C=N stretching band are key indicators of Schiff base formation.

¹H NMR Spectroscopy: The most diagnostic signal is the singlet corresponding to the imine proton (-CH=N-), which typically appears downfield. The aldehyde proton signal of the starting material will be absent in the product spectrum.

¹³C NMR Spectroscopy: The carbon of the imine group will have a characteristic chemical shift, and the aldehyde carbon signal will disappear.

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compounds.

Applications and Future Directions

Pyrimidine Schiff bases are versatile compounds with a wide range of potential applications.

-

Medicinal Chemistry: These compounds are excellent candidates for screening as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The diverse library of Schiff bases that can be generated allows for the exploration of SAR to identify lead compounds for further development.

-

Materials Science: The imine nitrogen and the pyrimidine ring nitrogens can act as coordination sites for metal ions, making these compounds useful as ligands for the synthesis of novel metal complexes. These complexes can have interesting catalytic, magnetic, and optical properties.

-

Chemosensors: The imine bond can be susceptible to hydrolysis or can interact with specific analytes, leading to a change in color or fluorescence. This property can be exploited for the development of chemosensors for the detection of metal ions, anions, or biologically important molecules.

Future research in this area could focus on the synthesis of more complex Schiff bases with tailored electronic and steric properties, the evaluation of their biological activities against a broader range of targets, and the investigation of their potential in materials science applications.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

-

Kaur, A., et al. Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Indian Journal of Chemistry - Section B2023 , 62B(1), 44-53. [Link]

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Jones, G., & Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Organic Reactions2000, 56, 355-659.

-

Shaabani, A., et al. An interesting one-pot four-component reaction: synthesis of[1][5][6]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives. Frontiers in Chemistry2015 , 3, 6. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Iqbal, S., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules2020 , 25(19), 4536. [Link]

- Patil, S. A., et al. Synthesis of some Schiff base analogues of pyrimidine and evaluation of antimicrobial efficacy. Journal of Chemical and Pharmaceutical Research2012, 4(1), 453-458.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

-

Professor Dave Explains. Vilsmeier-Haack Reaction. [Link]

-

Sharma, V., et al. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society2022 , 88(1), 1-9. [Link]

- U.S. Patent No. CN110903250B.

-

Singh, P., et al. Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. Current Drug Discovery Technologies2023 , 20(4), 51-66. [Link]

-

Desenko, S. M., et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry2020 , 8, 592. [Link]

-

El-Sayed, N. N. E., et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry2021 , 36(1), 1642-1660. [Link]

-

Mohamed, S. K., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(5), 1435. [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. 2-(Benzylthio)pyrimidine-5-carbaldehyde | C12H10N2OS | CID 26183393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Buy 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde (EVT-13309468) [evitachem.com]

- 6. ijpcbs.com [ijpcbs.com]

application of 2-(benzylamino)pyrimidine-5-carbaldehyde in anti-proliferative agent synthesis

An In-Depth Guide to the Application of 2-(Benzylamino)pyrimidine-5-carbaldehyde in the Synthesis of Novel Anti-Proliferative Agents

Authored by a Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Cornerstone of Anti-Cancer Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its structural resemblance to the purine bases of DNA and RNA has made it a focal point for the development of a multitude of therapeutic agents.[3] Many aminopyrimidine derivatives have demonstrated potent anti-cancer activity by inhibiting various protein kinases, enzymes that are often deregulated in cancer cells.[1] This inhibitory action is frequently attributed to their role as bioisosteres of adenine, the core component of adenosine triphosphate (ATP), allowing them to compete for the ATP-binding site on kinases.[1][4]

The compound This compound represents a highly versatile starting material for the synthesis of new anti-proliferative agents.[5][6][7] It combines two critical features:

-

The 2-Aminopyrimidine Core: This motif is crucial for interacting with the hinge region of many protein kinases, a key interaction for potent inhibition.[8][9] The benzyl group on the amine can provide additional hydrophobic interactions within the active site.

-

The 5-Carbaldehyde Group: This aldehyde functional group is a versatile chemical handle, enabling a wide range of subsequent chemical modifications to generate a diverse library of compounds for screening.

This guide provides a detailed overview of synthetic strategies, experimental protocols, and biological evaluation methods for leveraging this compound in the discovery of novel anti-proliferative agents.

Part 1: The Rationale - Targeting Protein Kinases